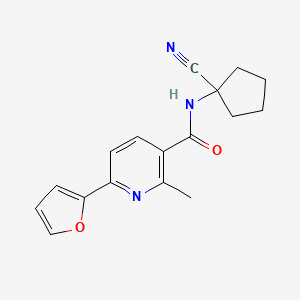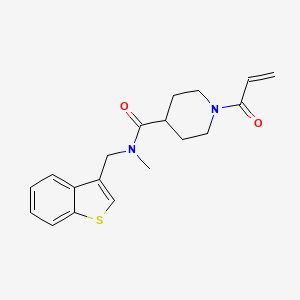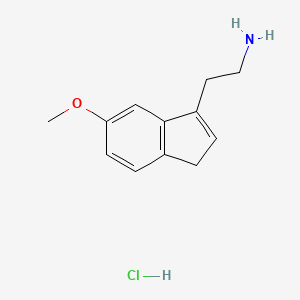
N-(1-cyanocyclopentyl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal activity in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
Mécanisme D'action
As mentioned earlier, N-(1-cyanocyclopentyl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-cyanocyclopentyl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This can have several effects, including the suppression of seizure activity, the reduction of anxiety and depression symptoms, and the prevention of drug-seeking behavior.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide has been shown to have several biochemical and physiological effects in animal models and human subjects. These effects include increased GABA levels in the brain, reduced seizure activity, reduced drug-seeking behavior, and reduced anxiety and depression symptoms. In addition, N-(1-cyanocyclopentyl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide has been shown to be well-tolerated and safe in animal and human studies, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of N-(1-cyanocyclopentyl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide for lab experiments is its potency and selectivity as a GABA transaminase inhibitor. This allows for precise and targeted manipulation of GABAergic neurotransmission in animal models and human subjects. In addition, N-(1-cyanocyclopentyl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide has been shown to be well-tolerated and safe in animal and human studies, making it a promising candidate for clinical development.
One limitation of N-(1-cyanocyclopentyl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide for lab experiments is its relatively complex synthesis method, which can be time-consuming and expensive. In addition, the effects of N-(1-cyanocyclopentyl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide on GABAergic neurotransmission may vary depending on the specific brain region and cell type being studied, which can complicate interpretation of results.
Orientations Futures
There are several potential future directions for research on N-(1-cyanocyclopentyl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide. One area of interest is the potential use of N-(1-cyanocyclopentyl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide as a therapeutic agent for other neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and bipolar disorder. Another area of interest is the development of more potent and selective GABA transaminase inhibitors based on the structure of N-(1-cyanocyclopentyl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide. Finally, further research is needed to elucidate the precise mechanisms underlying the effects of N-(1-cyanocyclopentyl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide on GABAergic neurotransmission, which could lead to the development of more effective and targeted therapies for neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclopentyl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide involves several steps, starting from the reaction of 2-cyanocyclopentanone with furan-2-carboxaldehyde to form the intermediate 1-(furan-2-yl)-2-cyanocyclopentanol. This intermediate is then converted to the key intermediate N-(1-cyanocyclopentyl)-2-(furan-2-yl)acetamide through a series of reactions involving cyclization, esterification, and amidation. The final step involves the conversion of N-(1-cyanocyclopentyl)-2-(furan-2-yl)acetamide to N-(1-cyanocyclopentyl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide through a simple carboxylation reaction.
Applications De Recherche Scientifique
N-(1-cyanocyclopentyl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Preclinical studies have shown that N-(1-cyanocyclopentyl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide can effectively increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. In addition, N-(1-cyanocyclopentyl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide has been shown to reduce drug-seeking behavior in animal models of cocaine addiction and alcohol dependence. Clinical trials are currently underway to evaluate the safety and efficacy of N-(1-cyanocyclopentyl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide in human subjects with epilepsy and other disorders.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12-13(6-7-14(19-12)15-5-4-10-22-15)16(21)20-17(11-18)8-2-3-9-17/h4-7,10H,2-3,8-9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYNCRYLGDLQEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=CO2)C(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-Cyclopropylacetyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2468038.png)
![2,2-Difluoro-5-azaspiro[2.4]heptane-5-carboxamide](/img/structure/B2468039.png)


![2,5-dichloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide](/img/structure/B2468044.png)
![3-[(Prop-2-en-1-yl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B2468047.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2468048.png)
![tert-Butyl 8-(bromomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2468049.png)

![Tert-butyl 6-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-1,4-oxazepane-4-carboxylate](/img/structure/B2468054.png)


![N-(2,4-dimethoxyphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2468057.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone](/img/structure/B2468058.png)